molecular formula C20H21N3O2S2 B4544472 N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide

Cat. No.: B4544472
M. Wt: 399.5 g/mol
InChI Key: IIWCFLNURZZJKZ-UHFFFAOYSA-N
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Description

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide is a complex organic compound that features a thiadiazole ring, a sulfanyl group, and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide typically involves the formation of the thiadiazole ring followed by the introduction of the sulfanyl group and the diphenylpropanamide moiety. One common synthetic route includes the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions to form the thiadiazole ring. The sulfanyl group can be introduced via nucleophilic substitution reactions using 2-methoxyethyl halides. The final step involves the coupling of the thiadiazole derivative with 3,3-diphenylpropanoyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides or aryl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazole derivatives, and various substituted thiadiazole compounds .

Scientific Research Applications

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the diphenylpropanamide moiety can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of specific enzymes, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diphenylpropanamide moiety distinguishes it from other thiadiazole derivatives, potentially enhancing its bioactivity and specificity .

Properties

IUPAC Name

N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-25-12-13-26-20-23-22-19(27-20)21-18(24)14-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWCFLNURZZJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=NN=C(S1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide
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N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide
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N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide
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N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide
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N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide
Reactant of Route 6
N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide

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